(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
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Description
(5E)-5-(2-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C11H9NO3S2 and its molecular weight is 267.32. The purity is usually 95%.
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Scientific Research Applications
Materials Science Applications
Twist-Bend Nematic Phase : Research on methylene-linked liquid crystal dimers, including derivatives similar in structure to the specified compound, has revealed their capacity to exhibit unique mesophases. These studies highlight the potential of such compounds in the development of advanced liquid crystal technologies. The twist-bend nematic phase, observed in certain methylene-linked odd-membered dimers, underscores the importance of bent geometry in creating materials with novel optical properties (Henderson & Imrie, 2011).
Medicinal Chemistry Applications
Antibacterial Activity : Thiazoles, including derivatives akin to the mentioned compound, have been extensively investigated for their antibacterial properties. These compounds have shown significant efficacy against various bacteria and pathogens, indicating their potential in developing new antimicrobial agents. The structural flexibility of thiazoles allows for the synthesis of a wide range of derivatives with potent biological activities, making them a valuable scaffold in drug discovery (Mohanty et al., 2021).
Antioxidant Activity : The search for compounds with antioxidant properties is crucial in combating oxidative stress-related diseases. Isoxazolone derivatives, related in chemical reactivity to the mentioned compound, have been synthesized and evaluated for their antioxidant capabilities. These studies contribute to the understanding of the molecular basis of antioxidant activity and the development of new therapeutic agents (Laroum et al., 2019).
Environmental Studies Applications
Remediation of Organic Pollutants : Enzymatic approaches using oxidoreductive enzymes, in the presence of redox mediators, have demonstrated effectiveness in degrading various organic pollutants in wastewater. Compounds related to the specified thiazolone have been explored as potential redox mediators, enhancing the degradation efficiency of recalcitrant compounds. This research underscores the potential of such compounds in environmental remediation efforts, offering a sustainable alternative to conventional treatment methods (Husain & Husain, 2007).
Properties
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTIHKBCRWQQGK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.